7-Bromo-4-fluorobenzofuran

Description

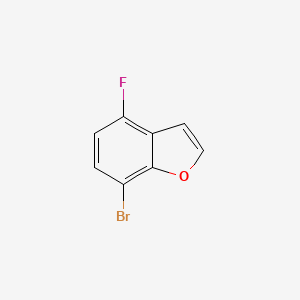

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-fluoro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRKPHRAECMQTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622877 | |

| Record name | 7-Bromo-4-fluoro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253429-31-1 | |

| Record name | 7-Bromo-4-fluoro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-4-fluorobenzofuran: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-4-fluorobenzofuran, a key heterocyclic building block in modern medicinal chemistry and materials science. The document details its physicochemical properties, structural characteristics, and provides a robust, field-proven synthetic protocol. Furthermore, it explores the compound's chemical reactivity, focusing on palladium-catalyzed cross-coupling reactions that enable rapid diversification. The guide culminates in a discussion of its applications as a strategic intermediate in the development of complex molecular architectures, particularly for drug discovery. This paper is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile scaffold in their synthetic endeavors.

Introduction to the Benzofuran Scaffold

The benzofuran motif is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] Its rigid, planar structure and ability to participate in various intermolecular interactions make it an ideal scaffold for designing molecules that can effectively bind to biological targets. The strategic functionalization of the benzofuran ring system allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.

This compound (CAS No. 253429-31-1) has emerged as a particularly valuable intermediate.[3] The presence of a fluorine atom at the 4-position can enhance metabolic stability and binding affinity, while the bromine atom at the 7-position serves as a versatile synthetic handle for a wide array of cross-coupling reactions. This dual functionalization provides a powerful platform for generating diverse libraries of novel compounds for screening and lead optimization.

Physicochemical Properties and Structural Analysis

This compound is a solid at room temperature, typically appearing as a white to off-white crystalline material.[4] Its core structure consists of a benzene ring fused to a furan ring, with halogen substituents at positions 4 and 7.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 253429-31-1 | [3] |

| Molecular Formula | C₈H₄BrFO | |

| Molecular Weight | 215.02 g/mol | |

| Appearance | Solid | |

| Purity | ≥97% (typical) | |

| Storage | Sealed in dry, 2-8°C |

Structural Elucidation

The unique arrangement of the atoms in this compound gives rise to distinct spectroscopic signatures.

Caption: Structure of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 6.5-8.0 ppm). The protons on the furan ring (at positions 2 and 3) will appear as doublets, while the protons on the benzene ring will exhibit more complex splitting patterns due to coupling with each other and with the fluorine atom.

-

¹³C NMR Spectroscopy: The carbon spectrum will display eight distinct signals for the carbon atoms of the benzofuran core. Carbons directly attached to the electronegative oxygen, bromine, and fluorine atoms will be shifted downfield. For instance, the carbon bearing the fluorine (C4) is expected to show a large one-bond C-F coupling constant.

-

¹⁹F NMR Spectroscopy: A single resonance is expected for the fluorine atom at the 4-position. The chemical shift of this signal is characteristic of an aryl fluoride and will likely appear in the range of -100 to -140 ppm relative to CFCl₃.

Synthesis and Manufacturing

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2-bromo-5-fluorophenol. This method, adapted from established procedures for related benzofurans, involves an initial O-alkylation followed by an acid-catalyzed intramolecular cyclization.[5]

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Bromo-4-fluoro-2-(2,2-dimethoxyethoxy)benzene

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-5-fluorophenol (1.0 eq.), potassium carbonate (2.5 eq.), and N,N-dimethylformamide (DMF) to create a stirrable suspension.

-

Add 2-bromoacetaldehyde dimethyl acetal (1.2 eq.) to the mixture.

-

Heat the reaction mixture to 80-90°C and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Causality Insight: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction, and potassium carbonate acts as a base to deprotonate the phenol, forming a phenoxide that is a potent nucleophile.

-

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

In a flask, dissolve the crude 1-bromo-4-fluoro-2-(2,2-dimethoxyethoxy)benzene from the previous step in a suitable solvent such as chlorobenzene.

-

Add a strong acid, such as polyphosphoric acid or concentrated phosphoric acid (approx. 3 eq. by weight).

-

Heat the mixture to reflux (130-140°C) for 12-24 hours, monitoring by TLC or GC-MS.

-

Causality Insight: The strong acid protonates one of the methoxy groups of the acetal, leading to the elimination of methanol and formation of an oxonium ion. This is followed by an intramolecular electrophilic aromatic substitution onto the electron-rich benzene ring, and subsequent elimination of a second molecule of methanol to form the furan ring.

-

-

Cool the reaction mixture, and carefully quench by pouring it onto ice-water.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, eluting with hexanes/ethyl acetate) to afford this compound as a solid.

Chemical Reactivity and Derivatization

The synthetic utility of this compound lies in the differential reactivity of its C-Br and C-F bonds. The C-Br bond at the 7-position is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the robust C-F bond. This chemoselectivity allows for precise modification at the 7-position while preserving the fluorine atom for its beneficial effects on the molecule's properties.

Caption: Key cross-coupling reactions of this compound.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the formation of a C-C bond at the 7-position.

-

In a reaction vial, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate or cesium carbonate (2.0-3.0 eq.).

-

Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Heat the reaction mixture to 80-100°C for 4-12 hours, until TLC or LC-MS indicates the consumption of the starting material.

-

Self-Validating System: The reaction's success is predicated on the well-established catalytic cycle involving oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst. The choice of a phosphine-ligated palladium catalyst is crucial for stabilizing the active species and facilitating these steps.

-

-

Cool the mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield the 7-aryl-4-fluorobenzofuran product.

Applications in Research and Drug Development

This compound is a strategic building block for the synthesis of complex molecules with potential therapeutic applications. The benzofuran core is a common feature in molecules targeting a range of diseases, including cancer and infectious diseases.[2]

-

Kinase Inhibitors: Many kinase inhibitors feature heterocyclic cores. The ability to diversify the 7-position of the benzofuran allows for the exploration of the binding pocket of various kinases, while the 4-fluoro substituent can enhance potency and improve metabolic profiles.

-

Anticancer Agents: Substituted benzofurans have been identified as potent anticancer agents.[1] The 7-bromo-4-fluoro scaffold provides a starting point for the synthesis of novel analogues with potentially improved efficacy and selectivity against cancer cell lines.

-

Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, this compound can be used as a fragment in FBDD campaigns. Hits identified from fragment screening can be grown from the 7-position using the cross-coupling methodologies described above.

While direct, published examples of this specific molecule's use are often proprietary, its availability from numerous chemical suppliers catering to the pharmaceutical industry underscores its role as a key intermediate in drug discovery pipelines.[3]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions should be taken when handling this compound.

-

Hazard Identification: The compound is classified with the GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.

Conclusion

This compound is a high-value, versatile building block for synthetic and medicinal chemistry. Its dual functionalization allows for selective, high-yielding derivatization through modern cross-coupling chemistry, providing a reliable route to novel molecular architectures. The strategic placement of the fluorine atom offers inherent advantages for drug design, such as improved metabolic stability and binding interactions. The robust synthetic pathway and predictable reactivity of this compound make it an essential tool for researchers aiming to accelerate the discovery and development of new therapeutic agents and functional materials.

References

- BOC Sciences. (n.d.). Product Listing Page 180. ChemBuyersGuide.com, Inc.

- CoreSyn. (n.d.). 253429-31-1, this compound.

- Google Patents. (2014). CN103724305A - Preparation method of 7-bromobenzofuran.

- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2833.

- Khan, I., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Pharmacognosy Reviews, 11(21), 38–48.

- Darwish, I. A., et al. (2024). Evaluation of 4-fluoro-7-nitrobenzofurazan as a dual-function chromogenic and fluorogenic probe for tulathromycin... ResearchGate.

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 253429-31-1 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. 4-Bromo-7-fluorobenzofuran manufacturers and suppliers - chemicalbook [chemicalbook.com]

- 5. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

7-Bromo-4-fluorobenzofuran (CAS: 253429-31-1): A Comprehensive Technical Guide for Advanced Research

Introduction: The Strategic Importance of Halogenated Benzofurans in Modern Chemistry

Benzofuran scaffolds are integral to a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities, including anti-tumor, antibacterial, and anti-viral properties.[1][2] The strategic incorporation of halogen atoms, such as bromine and fluorine, into the benzofuran nucleus significantly modulates the molecule's physicochemical properties. This strategic halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets, making these derivatives highly valuable in drug discovery and materials science.[3][4][5][6] 7-Bromo-4-fluorobenzofuran, in particular, emerges as a pivotal building block, offering two distinct reactive sites for further molecular elaboration through various cross-coupling reactions. This guide provides an in-depth technical overview of this compound, focusing on its synthesis, key reactions, and applications, tailored for researchers and professionals in drug development.

Physicochemical and Safety Data

A clear understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in experimental design.

| Property | Value | Reference |

| CAS Number | 253429-31-1 | [7] |

| Molecular Formula | C₈H₄BrFO | [7] |

| Molecular Weight | 215.02 g/mol | [7] |

| Appearance | Solid | [8] |

| Boiling Point | 233 °C | [7] |

| Density | 1.696 g/cm³ | [7] |

| Flash Point | 95 °C | [7] |

| Storage | Sealed in dry, 2-8°C |

Safety Information: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound.[9] Work should be conducted in a well-ventilated area or outdoors.[9]

Synthesis of the Benzofuran Core: Established and Innovative Methodologies

The construction of the benzofuran ring system is a well-explored area of synthetic chemistry, with numerous methods available.[10][11][12] These can range from classical approaches like the Perkin synthesis to modern catalytic strategies.[12]

General Synthetic Approach for 7-Substituted Benzofurans

A common strategy for synthesizing 7-substituted benzofurans involves a two-step process starting from the corresponding ortho-substituted phenol. A patent for the synthesis of 7-bromobenzofuran provides a relevant precedent.[13] The general pathway involves:

-

Etherification: Reaction of an o-halophenol with a two-carbon synthon, such as 2-bromoacetaldehyde dimethyl acetal, in the presence of a base.[13]

-

Intramolecular Cyclization: Acid-catalyzed cyclization of the resulting ether intermediate to form the benzofuran ring.[13]

Experimental Protocol: Synthesis of 7-Bromobenzofuran (Illustrative)

This protocol is adapted from a patented procedure for the synthesis of 7-bromobenzofuran and serves as a foundational method that can be conceptually applied to related structures.[13]

Step 1: Synthesis of 1-bromo-2'-(2,2-dimethoxyethyl)benzene

-

In a suitable reaction vessel, dissolve o-bromophenol in a solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a base, for example, potassium carbonate.

-

To this mixture, add 2-bromoacetaldehyde dimethyl acetal. The molar ratio of o-bromophenol to the acetal is typically between 1:1.5 and 1:2.[13]

-

Heat the reaction mixture at a temperature ranging from 25 to 153 °C for 4 to 36 hours.[13]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 7-Bromobenzofuran

-

Dissolve the crude 1-bromo-2'-(2,2-dimethoxyethyl)benzene in a suitable solvent.

-

Add an acid catalyst, such as a strong protic acid.

-

Heat the mixture to a temperature between 40 and 210 °C and maintain for approximately 12 hours to facilitate the cyclization reaction.[13]

-

After the reaction is complete, neutralize the mixture and perform a work-up similar to Step 1.

-

Purify the crude 7-bromobenzofuran by column chromatography on silica gel.

Logical Workflow for Benzofuran Synthesis

Caption: General workflow for the synthesis of 7-halobenzofurans.

Key Reactions and Synthetic Utility

The true value of this compound lies in its potential for selective functionalization at the C7 (bromo) and potentially the C4 (fluoro) positions. The carbon-bromine bond is particularly susceptible to a variety of powerful palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[14][15] This reaction is instrumental in synthesizing biaryl compounds, which are common motifs in pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This is a generalized protocol based on established methodologies for the Suzuki coupling of aryl bromides.[16][17]

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water, or dioxane.

-

Reaction Conditions: Stir the mixture at room temperature or heat to 80-110 °C. Monitor the reaction's progress using TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[18] This reaction is invaluable for introducing alkynyl moieties, which can serve as precursors for further transformations or as integral parts of conjugated systems.

Experimental Protocol: Sonogashira Coupling of an Aryl Bromide

This protocol is a general procedure based on literature precedents for the Sonogashira coupling of aryl bromides.[18][19]

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).[18]

-

Reagent Addition: Add an anhydrous solvent (e.g., THF, toluene), followed by an amine base (e.g., triethylamine, diisopropylamine, 2-3 eq) and the terminal alkyne (1.1-1.5 eq) via syringe.[18]

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).[18] Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

-

Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[20][21] This reaction has become a cornerstone of medicinal chemistry for the synthesis of aryl amines.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This is a general protocol based on established methods for the Buchwald-Hartwig amination.[22][23][24]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the this compound (1.0 eq), the desired amine (1.0-1.2 eq), a palladium precatalyst, a suitable phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide).

-

Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically between 80-120 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic phase, remove the solvent under reduced pressure, and purify the residue by column chromatography.

Visualization of Key Cross-Coupling Reactions

Caption: Key palladium-catalyzed cross-coupling reactions of this compound.

Applications in Research and Development

The derivatives of this compound are of significant interest in several areas of research:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive compounds. The benzofuran core is present in many natural and synthetic compounds with anticancer and other therapeutic properties.[25] The ability to introduce diverse substituents at the 7-position allows for the exploration of structure-activity relationships and the optimization of lead compounds.

-

Materials Science: The synthesis of novel organic electronic materials. The extended π-systems that can be constructed via Sonogashira and Suzuki couplings can lead to materials with interesting photophysical properties, potentially for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

-

Agrochemicals: The development of new pesticides and herbicides. Halogenated heterocyclic compounds are a well-established class of agrochemicals.

Conclusion

This compound is a highly valuable and versatile building block for advanced chemical synthesis. Its dual halogenation provides a platform for selective functionalization, enabling the construction of complex molecular architectures. The robust and well-documented palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, offer reliable and efficient pathways to a diverse range of derivatives. This guide has provided a comprehensive technical overview, including physicochemical data, synthetic strategies, and detailed experimental considerations, to empower researchers in leveraging the full potential of this important chemical intermediate in their drug discovery and materials science endeavors.

References

- Natural source, bioactivity and synthesis of benzofuran deriv

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.

- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP.

- Natural source, bioactivity and synthesis of benzofuran deriv

- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research (JOCPR).

- 4-Fluoro-7-bromobenzofuran CAS#: 253429-31-1. ChemicalBook.

- FDA-Approved Fluorinated Heterocyclic Drugs

- Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. International Journal of Pharmaceutical Sciences.

- Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applic

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). doi:10.1039/D5OB00997A.

- Preparation method of 7-bromobenzofuran.

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).

- ST-8863 - Safety D

- This compound | 253429-31-1. Sigma-Aldrich.

- This compound | 253429-31-1. Sigma-Aldrich.

- Buchwald–Hartwig amin

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed Central (PMC).

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

- This compound. CymitQuimica.

- (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.

- Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Deriv

- Buchwald-Hartwig Amin

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Suzuki Coupling. Organic Chemistry Portal.

- Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. scienceopen.com [scienceopen.com]

- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 4-Fluoro-7-bromobenzofuran CAS#: 253429-31-1 [m.chemicalbook.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 12. jocpr.com [jocpr.com]

- 13. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

- 14. youtube.com [youtube.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 22. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

7-Bromo-4-fluorobenzofuran molecular weight

An In-Depth Technical Guide to 7-Bromo-4-fluorobenzofuran

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. By leveraging its distinct chemical functionalities, this molecule serves as a versatile scaffold for the synthesis of complex molecular architectures. This document delves into its chemical properties, plausible synthetic routes, reactivity profile, and prospective applications, grounding the discussion in established chemical principles and field-proven insights.

Core Molecular Profile

This compound is a disubstituted benzofuran, a class of compounds widely recognized for its prevalence in bioactive natural products and pharmaceuticals.[1] The strategic placement of a bromine atom at the 7-position and a fluorine atom at the 4-position imparts a unique reactivity profile, making it a valuable intermediate for targeted chemical modifications.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 215.02 g/mol | |

| CAS Number | 253429-31-1 | |

| Molecular Formula | C₈H₄BrFO | |

| Synonyms | 7-bromo-4-fluoro-1-benzofuran | |

| Physical Form | Solid | |

| Typical Purity | ≥97% | |

| InChI Key | IYRKPHRAECMQTJ-UHFFFAOYSA-N |

Safety and Handling

As a halogenated organic compound, this compound requires careful handling in a laboratory setting. It is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage : The compound should be stored in a tightly sealed container in a dry, cool environment, typically between 2-8°C, to ensure its long-term stability.

Synthesis of the Benzofuran Core

While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in public literature, a plausible and efficient route can be designed based on well-established methods for benzofuran synthesis.[2][3][4] A common strategy involves the O-alkylation of a substituted phenol followed by an acid-catalyzed intramolecular cyclization.

Proposed Synthetic Pathway

The logical precursor for this synthesis is 2-Bromo-5-fluorophenol (CAS 147460-41-1), a commercially available starting material.[5][6] The synthesis can be envisioned as a two-step process, analogous to the patented preparation of the non-fluorinated 7-bromobenzofuran.[3]

Experimental Protocol (Representative)

The following protocol is a representative methodology based on standard organic synthesis techniques for this class of compounds.[1][3]

Step 1: O-Alkylation of 2-Bromo-5-fluorophenol

-

To a solution of 2-Bromo-5-fluorophenol (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a suitable base, typically anhydrous potassium carbonate (K₂CO₃, ~1.5 eq.).

-

Add 2-bromoacetaldehyde dimethyl acetal (1.0-1.2 eq.) to the stirred suspension.

-

Heat the reaction mixture (e.g., to 80-100°C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ether intermediate.

Causality: The use of an acetal of bromoacetaldehyde is a strategic choice. It protects the reactive aldehyde functionality, preventing self-condensation and other side reactions under the basic conditions of the O-alkylation step. The acetal is a stable protecting group that will be readily cleaved under the acidic conditions of the subsequent cyclization step.

Step 2: Acid-Catalyzed Cyclization and Aromatization

-

Dissolve the crude intermediate from Step 1 in a suitable solvent.

-

Add a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid.

-

Heat the mixture to facilitate both the deprotection of the acetal to reveal the aldehyde and the subsequent intramolecular electrophilic aromatic substitution (cyclization).

-

The cyclization is followed by dehydration to form the furan ring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, quench the reaction carefully (e.g., by pouring onto ice) and extract the final product.

-

Purify the crude product using column chromatography on silica gel to obtain pure this compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its two halogen substituents. This allows for selective, stepwise functionalization of the benzofuran scaffold.

Reactions at the C7-Bromine Position

The bromine atom at the 7-position is the primary site for palladium-catalyzed cross-coupling reactions . This is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

-

Suzuki Coupling : Reaction with aryl or heteroaryl boronic acids (or esters) provides a direct route to 7-arylbenzofurans. These biaryl structures are common motifs in pharmaceuticals.

-

Sonogashira Coupling : Coupling with terminal alkynes introduces an ethynyl group, which can be further elaborated, for example, into more complex heterocyclic systems.

-

Buchwald-Hartwig Amination : This reaction enables the formation of a C-N bond, providing access to 7-aminobenzofuran derivatives, which are valuable for introducing basic centers into drug candidates.

Trustworthiness of Protocols: These cross-coupling reactions are highly reliable and well-documented. The choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligand, base, and solvent must be optimized for each substrate class to ensure high yields and prevent side reactions like dehalogenation.

Reactivity of the C4-Fluorine Atom

The fluorine atom at the 4-position is generally less reactive than the bromine in cross-coupling reactions. However, it can participate in Nucleophilic Aromatic Substitution (SₙAr) reactions. For an SₙAr reaction to proceed, the aromatic ring typically needs to be activated by strong electron-withdrawing groups in the ortho or para positions, which is not the case here.[7][8] Therefore, forcing conditions (high temperature, strong nucleophiles) would likely be required to displace the fluoride. This differential reactivity is synthetically advantageous, as it allows for selective functionalization at the C7-Br position while leaving the C4-F bond intact for potential later-stage modification.

Applications in Drug Discovery and Development

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3][9] Halogenated derivatives like this compound are particularly valuable as they allow for the exploration of chemical space around the core structure.

-

Kinase Inhibitors : Many small-molecule kinase inhibitors feature halogenated heterocyclic cores. The bromine atom can serve as a vector for building out side chains that occupy specific pockets in an enzyme's active site, while the fluorine atom can enhance binding affinity or improve metabolic stability.

-

CNS Agents : The lipophilicity imparted by the halogen atoms can facilitate penetration of the blood-brain barrier, making this scaffold relevant for developing agents targeting the central nervous system.

-

Agrochemicals : The structural motifs accessible from this building block are also relevant in the design of modern herbicides and pesticides.[10]

While specific drugs derived directly from this compound are not publicly documented, its value lies in its role as a versatile starting material for generating libraries of novel compounds for high-throughput screening and lead optimization campaigns.

Analytical Characterization (Expected)

Although a complete, published set of spectral data for this specific molecule is not available, the expected NMR and mass spectrometry features can be predicted based on its structure.

-

¹H NMR : The spectrum would show signals in the aromatic region (approx. 6.8-7.8 ppm) corresponding to the four protons on the benzofuran ring system. The coupling patterns (doublets, triplets, and doublet of doublets) and fluorine-proton coupling constants (JHF) would be key to assigning the specific protons.

-

¹³C NMR : The spectrum would display eight distinct signals for the carbon atoms of the benzofuran core. The carbons attached to the electronegative fluorine and bromine atoms would show characteristic shifts and, in the case of C4, a large one-bond carbon-fluorine coupling constant (¹JCF).

-

Mass Spectrometry : The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is the signature of a molecule containing one bromine atom.

Conclusion

This compound represents a strategically designed chemical building block with significant potential for innovation in drug discovery and materials science. Its well-defined physicochemical properties and, most importantly, its dual-halogenated structure provide a robust platform for selective and diverse chemical modifications. The ability to perform reliable palladium-catalyzed cross-coupling at the C7-Br position while retaining the C4-F for potential further functionalization allows researchers to efficiently navigate chemical space and construct novel molecules of high value. This guide serves as a foundational resource for scientists looking to incorporate this versatile intermediate into their research and development programs.

References

A consolidated list of sources will be generated upon final compilation.

Sources

- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 2. jocpr.com [jocpr.com]

- 3. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

- 4. Benzofuran synthesis [organic-chemistry.org]

- 5. nbinno.com [nbinno.com]

- 6. 2-Bromo-5-fluorophenol | C6H4BrFO | CID 2724600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 8. 1-(7-Bromo-4-fluoro-benzofuran-5-yl)ethanone | C10H6BrFO2 | CID 156253527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 4-Bromo-7-fluoro-1-benzofuran: Synthesis, Properties, and Applications

A Note on Nomenclature: This technical guide focuses on 4-bromo-7-fluoro-1-benzofuran (CAS No. 1194376-46-9). Initial searches for "7-bromo-4-fluoro-1-benzofuran" did not yield sufficient data, suggesting a possible typographical error in the requested topic. Given the availability of information on its isomer, this guide has been developed to provide a comprehensive overview of 4-bromo-7-fluoro-1-benzofuran for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral components of numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. These include antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[2][3] The versatility of the benzofuran ring system allows for the introduction of various substituents, enabling the fine-tuning of its physicochemical and pharmacological properties. Halogenated benzofurans, in particular, are of significant interest as the presence of halogens can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide provides a detailed exploration of 4-bromo-7-fluoro-1-benzofuran, a halogenated derivative with potential applications in drug discovery and materials science.

Nomenclature and Structural Elucidation

The systematic IUPAC name for the compound is 4-bromo-7-fluoro-1-benzofuran . Its chemical structure is characterized by a benzofuran core with a bromine atom at position 4 and a fluorine atom at position 7.

Molecular Structure:

Figure 1: 2D structure of 4-bromo-7-fluoro-1-benzofuran.

Physicochemical and Spectroscopic Properties

| Property | Value | Source |

| CAS Number | 1194376-46-9 | [4] |

| Molecular Formula | C₈H₄BrFO | [4] |

| Molecular Weight | 215.02 g/mol | [4] |

| Appearance | Solid | [5] |

| IUPAC Name | 4-bromo-7-fluoro-1-benzofuran | |

| Canonical SMILES | C1=COC2=C1C(=CC(=C2)F)Br | [4] |

| InChI Key | CNWKJXVITMEVEA-UHFFFAOYSA-N | |

| Predicted XLogP3 | 3.1 | |

| Predicted Boiling Point | 258.9±25.0 °C at 760 mmHg | |

| Predicted Density | 1.7±0.1 g/cm³ |

Spectroscopic Data:

While specific experimental spectra for 4-bromo-7-fluoro-1-benzofuran are not widely published, the expected spectroscopic features can be inferred from the analysis of related benzofuran derivatives.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 6.5-8.0 ppm). The coupling patterns and chemical shifts of the protons on the benzene and furan rings would be influenced by the positions of the bromine and fluorine atoms. The fluorine atom would introduce additional splitting (H-F coupling).

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be characteristic of aromatic and heterocyclic carbons, with the carbons attached to bromine and fluorine showing shifts influenced by the electronegativity of these halogens.[6][7]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[8][9] Fragmentation patterns would likely involve the loss of CO, Br, and other small fragments from the molecular ion.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic and furan rings, C=C stretching within the rings, and C-O-C stretching of the furan ether linkage. The C-Br and C-F stretching vibrations would also be present at lower frequencies.

Synthesis of 4-Bromo-7-fluoro-1-benzofuran

The synthesis of substituted benzofurans can be achieved through various strategies, often involving the formation of the furan ring onto a pre-functionalized benzene derivative. A common and effective method for the synthesis of benzofurans is the acid-catalyzed cyclization of α-phenoxyketones or acetals.[10]

A plausible synthetic route to 4-bromo-7-fluoro-1-benzofuran would start from a suitably substituted phenol, such as 3-bromo-6-fluorophenol.

Proposed Synthetic Workflow:

Figure 2: Proposed synthetic workflow for 4-bromo-7-fluoro-1-benzofuran.

Experimental Protocol (Adapted from General Benzofuran Synthesis): [10]

Step 1: O-Alkylation of 3-Bromo-6-fluorophenol

-

To a solution of 3-bromo-6-fluorophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 2-3 equivalents) as a base.

-

Add a protected acetaldehyde equivalent, for example, 2-bromo-1,1-diethoxyethane (1.1-1.5 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude product, the intermediate aryloxy acetal, can be purified by column chromatography on silica gel.

Causality: The O-alkylation step is a classic Williamson ether synthesis. The phenoxide, generated in situ by the reaction of the phenol with a base, acts as a nucleophile, displacing the bromide from the acetaldehyde equivalent. Using a protected acetaldehyde, such as a diethyl acetal, prevents self-condensation of the aldehyde under the basic reaction conditions.

Step 2: Acid-Catalyzed Cyclization

-

Add the purified aryloxy acetal from Step 1 to a strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid.

-

Heat the mixture, typically to around 100-120 °C, to promote the cyclization reaction.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the hot mixture onto ice-water to quench the reaction and precipitate the product.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 4-bromo-7-fluoro-1-benzofuran can be further purified by column chromatography or recrystallization.

Causality: The strong acid protonates one of the ethoxy groups of the acetal, which then leaves as ethanol to form an oxonium ion. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the electrophilic carbon of the oxonium ion. Subsequent elimination of a second molecule of ethanol and rearomatization leads to the formation of the furan ring, yielding the final benzofuran product. The regioselectivity of the cyclization is directed by the activating and directing effects of the substituents on the benzene ring.

Applications in Research and Drug Development

Substituted benzofurans are of great interest to medicinal chemists due to their wide range of biological activities.[2] While specific biological data for 4-bromo-7-fluoro-1-benzofuran is not extensively reported, its structural features suggest potential for development in several therapeutic areas.

-

Enzyme Inhibition: The benzofuran scaffold is present in many enzyme inhibitors. The specific substitution pattern of 4-bromo-7-fluoro-1-benzofuran could confer selectivity and potency for various enzyme targets, such as kinases, phosphodiesterases, or proteases, which are often implicated in cancer and inflammatory diseases.[11]

-

Receptor Modulation: Benzofuran derivatives have been investigated as ligands for various G-protein coupled receptors (GPCRs) and ion channels. The electronic properties of the bromine and fluorine substituents could influence the binding affinity and functional activity at these receptors.

-

Antimicrobial Agents: The benzofuran nucleus is a component of several natural and synthetic antimicrobial compounds.[2] 4-Bromo-7-fluoro-1-benzofuran could serve as a starting point for the development of new antibacterial or antifungal agents.

Potential Signaling Pathway Involvement:

Given the role of benzofuran derivatives in various cellular processes, a hypothetical involvement in a signaling pathway, such as a generic kinase signaling cascade, can be envisioned.

Figure 3: Hypothetical inhibition of a kinase signaling pathway by 4-bromo-7-fluoro-1-benzofuran.

Safety and Handling

Halogenated aromatic compounds require careful handling due to their potential toxicity. The following safety precautions should be observed when working with 4-bromo-7-fluoro-1-benzofuran:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[13]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[14] Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Statements: [5]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [5]

-

P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Conclusion

4-Bromo-7-fluoro-1-benzofuran is a halogenated heterocyclic compound with a scaffold that is of significant interest in medicinal chemistry and materials science. While specific data on its biological activity and applications are still emerging, its structural features suggest potential for the development of novel therapeutic agents and functional materials. The synthetic routes to substituted benzofurans are well-established, providing a foundation for the preparation and further investigation of this and related compounds. As with all chemical research, proper safety precautions are paramount when handling this compound. This guide serves as a foundational resource for researchers and professionals seeking to explore the potential of 4-bromo-7-fluoro-1-benzofuran in their work.

References

- Dias, H. J., et al. (2019). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46.

- Dongguan Kangrun Experimental Technology Co., Ltd. (n.d.). 4-Bromo-7-fluoro-1-benzofuran.

- Govindaraju, R., et al. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave Online Journal of Chemistry, 1(1), 1-5.

- Khodarahmi, G., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 6(1), 1-13.

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

- Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640.

- Li, W., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2236.

- Mehdi, S. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28746-28768.

- PubChem. (n.d.). 1-(7-Bromo-4-fluoro-benzofuran-5-yl)ethanone.

- PubChemLite. (n.d.). 4-bromo-7-methyl-1-benzofuran (C9H7BrO).

- Verma, S., et al. (2024).

- Wikipedia. (n.d.). Substituted benzofuran.

- Zhang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3537.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Govindan, M., & Moore, H. W. (1982). Synthesis of Substituted Benzofurans. The Journal of Organic Chemistry, 47(14), 2850-2852.

- Khuntia, R., et al. (2021). Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential catalysis. Chemical Science, 12(16), 5795-5801.

- MSU Chemistry. (n.d.). Mass Spectrometry.

- NIST. (n.d.). Benzofuran.

- NIST. (n.d.). Benzofuran.

- PubChem. (n.d.). 4,7-Dimethylbenzofuran.

- ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts.

- ResearchGate. (n.d.). Fig. S4. a) 1H-NMR and b) 13C-NMR spectra of compound 4a.

- ResearchGate. (n.d.). Synthesis of benzofurans using various 2,6-disubstituted phenols.

- Singh, R., & Singh, O. (2015). Benzofurans: A new profile of biological activities. International Journal of Pharmaceutical Sciences and Research, 6(3), 936-947.

- YouTube. (2023). Bromo pattern in Mass Spectrometry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. krlab.com [krlab.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1194376-46-9 Cas No. | 4-Bromo-7-fluoro-1-benzofuran | Apollo [store.apolloscientific.co.uk]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. youtube.com [youtube.com]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. mdpi.com [mdpi.com]

- 12. aksci.com [aksci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. echemi.com [echemi.com]

The Architect's Guide to a Privileged Scaffold: A Technical Guide to the Synthesis of Benzofuran Derivatives

Abstract

The benzofuran nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2][3] Its prevalence stems from the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing the benzofuran scaffold. Moving beyond a mere catalog of reactions, this guide delves into the mechanistic underpinnings of each method, offering field-proven insights into experimental design and optimization. We will explore classical methodologies, transition-metal-catalyzed cross-couplings, and modern domino reactions, equipping the reader with the knowledge to rationally design and execute the synthesis of diverse benzofuran derivatives.

The Enduring Legacy and Modern Imperative of Benzofurans

First synthesized by Perkin in 1870, the benzofuran ring system has captivated chemists for over a century.[7][8] Its derivatives are pervasive in nature and have been successfully translated into a multitude of therapeutic agents.[5][9] The inherent biological activity and physicochemical properties of the benzofuran scaffold make it a "privileged structure" in drug discovery, a framework that is repeatedly found in bioactive compounds.[3] This has spurred the continuous development of novel and efficient synthetic routes to access this important heterocycle.[1][10] Modern synthetic chemistry, with its emphasis on efficiency, atom economy, and green chemistry, has further enriched the toolbox for benzofuran synthesis, offering milder conditions and broader substrate scopes.[9][11]

Foundational Strategies: Building the Benzofuran Core

This section will explore some of the classical and mechanistically diverse approaches to benzofuran synthesis that form the bedrock of the field.

The Perkin Rearrangement: A Classic Ring Contraction

The Perkin rearrangement is a venerable method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins.[12][13] The reaction proceeds via a base-catalyzed ring fission of the coumarin, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, leading to the contracted benzofuran ring.[12]

Causality of Experimental Choices: The choice of a strong base, typically sodium hydroxide in an alcoholic solvent, is critical for the initial lactone ring opening. The halogen at the 3-position of the coumarin serves as the leaving group in the subsequent intramolecular cyclization. Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields, offering a significant process advantage.[12][14]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement [12]

-

To a solution of the 3-bromocoumarin (1 mmol) in ethanol (5 mL) in a sealed microwave vial, add a solution of sodium hydroxide (2 mmol) in water (1 mL).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at 300W for 5 minutes, maintaining a temperature of approximately 79-80°C.

-

After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to afford the benzofuran-2-carboxylic acid.

Data Presentation: Representative Yields of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement [12]

| Starting 3-Bromocoumarin Derivative | Product | Yield (%) |

| 3-bromo-4-methyl-6,7-dimethoxycoumarin | 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 99 |

| 3-bromo-6,7-dimethoxycoumarin | 5,6-dimethoxy-benzofuran-2-carboxylic acid | 98 |

| 3-bromo-4-methylcoumarin | 3-methyl-benzofuran-2-carboxylic acid | 97 |

Visualization: Mechanism of the Perkin Rearrangement

Caption: Base-catalyzed ring contraction of a 3-halocoumarin.

The Wittig Reaction: A Versatile Olefination Approach

The intramolecular Wittig reaction provides a powerful route to construct the furan ring of the benzofuran system.[15] This method typically involves the reaction of an ortho-hydroxybenzyltriphenylphosphonium salt with an acyl chloride. The resulting phosphonium ylide undergoes an intramolecular olefination to form the benzofuran ring.[16][17]

Causality of Experimental Choices: The choice of a suitable base is crucial for the deprotonation of the phosphonium salt to generate the reactive ylide. Triethylamine is a commonly employed base for this purpose. The reaction is typically conducted in a non-protic solvent like toluene to prevent quenching of the ylide. A key advantage of this method is the ability to introduce a wide variety of substituents at the 2-position of the benzofuran ring, dictated by the choice of the acyl chloride.[17] Interestingly, under certain conditions, a side reaction can lead to the formation of 3-aroylbenzofurans, offering a pathway to more complex derivatives.[16]

Experimental Protocol: Intramolecular Wittig Synthesis of 2-Arylbenzofurans [17]

-

A mixture of the ortho-hydroxybenzyltriphenylphosphonium salt (1 mmol), the desired aromatic acid chloride (1.1 mmol), and triethylamine (2.5 mmol) in dry toluene (20 mL) is refluxed for 8-10 hours.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the 2-arylbenzofuran.

Visualization: Intramolecular Wittig Reaction Workflow

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. ijsdr.org [ijsdr.org]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jocpr.com [jocpr.com]

- 9. atlantis-press.com [atlantis-press.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Nanocatalysis for Green Synthesis of Functionalized Benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. sciforum.net [sciforum.net]

- 17. researchgate.net [researchgate.net]

The Benzofuran Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Benzofuran Moiety

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] First synthesized in 1870, its versatile and unique physicochemical properties have made it a cornerstone in the design and development of novel therapeutic agents.[1][3] This guide provides a comprehensive exploration of the benzofuran core, delving into its profound impact on drug discovery, from its diverse pharmacological activities and intricate structure-activity relationships to its synthesis and presence in clinically approved medications.

Naturally occurring in a variety of plants, benzofuran derivatives have long been recognized for their broad spectrum of biological activities.[3][4] This inherent bioactivity has inspired medicinal chemists to harness the benzofuran nucleus as a foundational element for creating synthetic compounds with enhanced therapeutic potential. The rigidity of the bicyclic system, coupled with the electronic properties of the oxygen heteroatom, provides a unique three-dimensional arrangement for interaction with biological targets.

A Spectrum of Pharmacological Activities: The Versatility of Benzofuran Derivatives

The benzofuran scaffold is a chameleon in the world of pharmacology, with its derivatives demonstrating efficacy against a wide array of diseases. This versatility stems from the ability to readily modify the core structure at various positions, leading to compounds with tailored biological activities.

Anticancer Properties

Benzofuran derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[2][5][6] Structure-activity relationship (SAR) studies have revealed that substitutions at the C-2 position are particularly crucial for their cytotoxic effects.[3][5] For instance, the introduction of ester or heterocyclic rings at this position can significantly influence the compound's selectivity for cancer cells over normal cells.[5]

Table 1: Representative Benzofuran Derivatives with Anticancer Activity

| Compound | Target Cancer Cell Line | Reported Activity (IC50) | Reference |

| Benzofuran derivative 32 | Human ovarian cancer (A2780) | 12 µM | [3] |

| Benzofuran derivative 33 | Human ovarian cancer (A2780) | 11 µM | [3] |

| Benzofuran-triazole hybrids | Various tumor cell lines | Moderate antitumor effects | [7] |

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzofuran derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[1][3][4] The introduction of substituents such as halogens, amino groups, and phenyl groups at the 2- and 5-positions of the benzofuran ring is closely linked to their antibacterial activity.[3] For example, certain benzofuran-based pyrazoline-thiazoles have demonstrated potent antimicrobial activity against Gram-positive bacteria.[3]

Neuroprotective and CNS Activity

The benzofuran scaffold is also a key component in compounds targeting the central nervous system (CNS).[8] Certain derivatives act as serotonin-norepinephrine-dopamine releasing agents and serotonin 5-HT2 receptor agonists, highlighting their potential in treating neurological and psychiatric disorders.[8] The development of psychoactive drugs with a benzofuran core underscores the scaffold's ability to cross the blood-brain barrier and interact with CNS targets.[8]

Other Notable Activities

The pharmacological repertoire of benzofuran derivatives extends to anti-inflammatory, antioxidant, antiviral, and anti-diabetic properties, among others.[3][6][9] This broad range of activities underscores the remarkable versatility of the benzofuran scaffold in addressing diverse therapeutic needs.

Structure-Activity Relationship (SAR) and Rational Drug Design

The biological activity of benzofuran derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective drug candidates.

As a guiding principle, the substitution pattern on both the benzene and furan rings dictates the pharmacological profile. For instance, in the context of anticancer activity, SAR studies have consistently shown that modifications at the C-2 position of the benzofuran ring are critical for cytotoxicity.[5] The nature and size of the substituent at this position can influence binding affinity to target proteins and overall cellular uptake.

Lipophilicity also plays a crucial role. An excellent correlation between the calculated lipophilicity (log P) and the multidrug resistance-reversing activity has been observed for a series of benzofuran analogs.[10] This suggests that the ability of these compounds to partition into biological membranes is a key determinant of their efficacy.

Caption: Conceptual workflow of SAR in benzofuran-based drug design.

Synthetic Strategies for Medicinal Benzofurans

The ever-increasing demand for novel benzofuran derivatives has spurred the development of diverse and efficient synthetic methodologies.[1] These strategies can be broadly categorized into classical cyclization reactions and modern catalytic approaches.

Classical Synthetic Routes

Traditional methods for constructing the benzofuran ring often involve the reaction of salicylaldehydes with α-haloketones or their equivalents. These methods, while foundational, sometimes suffer from limitations in terms of substrate scope and reaction conditions.

Modern Catalytic Approaches

Contemporary synthetic chemistry has introduced a plethora of catalytic systems that enable more efficient and versatile access to benzofurans. Palladium- and copper-based catalysts are widely employed in coupling reactions, such as the Sonogashira coupling between iodophenols and terminal alkynes, followed by intramolecular cyclization.[1][11] Rhodium-mediated catalysis has also been utilized for the chemodivergent generation of benzofuran skeletons from propargyl alcohols and aryl boronic acids.[11]

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. Substituted benzofuran - Wikipedia [en.wikipedia.org]

- 9. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 10. Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Introduction: The Benzofuran Scaffold - A Privileged Structure in Drug Discovery

An In-depth Technical Guide to the Synthesis and Medicinal Applications of Substituted Benzofurans

Benzofuran, an oxygen-containing heterocyclic compound composed of a fused benzene and furan ring, represents a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] Its rigid, planar structure and the electron-rich nature of the oxygen atom make it an ideal scaffold for interacting with a wide array of biological targets. Found in natural products isolated from various plant species, benzofuran derivatives exhibit a remarkable spectrum of pharmacological activities.[5][6] This has cemented their status as "privileged structures" in medicinal chemistry, justifying the extensive and ongoing research into their synthesis and biological evaluation.[4]

The therapeutic relevance of this scaffold is highlighted by its presence in clinically approved drugs such as Amiodarone, an antiarrhythmic agent, and Fruquintinib, a selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in cancer therapy.[6][7][8] The versatility of the benzofuran core allows for substitution at multiple positions, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles.[1][9]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals. It delves into the principal synthetic strategies for accessing substituted benzofurans, explores their diverse pharmacological applications with a focus on structure-activity relationships (SAR), and provides detailed experimental protocols for key synthetic and analytical methodologies.

Part 1: Strategic Synthesis of the Benzofuran Core

The construction of the benzofuran ring system is a central challenge in organic synthesis. Methodologies have evolved from classical name reactions to highly efficient modern catalytic systems. The choice of synthetic route is often dictated by the desired substitution pattern, substrate availability, and the need for atom economy and environmental sustainability ("green chemistry").[10]

Classical Condensation and Cyclization Reactions

Historically, methods like the Perkin reaction and intramolecular cyclizations of ketoesters have been employed.[11] For instance, the intramolecular cyclization of ketoesters derived from the acylation of o-hydroxyacetophenone can afford benzofurans in good yields, often facilitated by reagents like low-valent titanium in what is known as the McMurry reaction approach.[11] While foundational, these methods can sometimes require harsh conditions or have limited substrate scope.

Modern Metal-Catalyzed Methodologies

The advent of transition-metal catalysis has revolutionized benzofuran synthesis, offering milder reaction conditions, broader functional group tolerance, and access to complex substitution patterns.[12][13][14]

-

Palladium and Copper-Catalyzed Reactions: Palladium- and copper-based catalysts are particularly prominent.[15] The Sonogashira coupling of terminal alkynes with o-iodophenols, followed by an intramolecular cyclization, is a powerful and widely used one-pot strategy to generate 2-substituted benzofurans.[15] The choice of a palladium catalyst, often in conjunction with a copper(I) co-catalyst, is crucial for efficiently facilitating both the cross-coupling and the subsequent cyclization step.[15] This approach allows for the introduction of a wide variety of substituents at the C-2 position.

-

Iron-Catalyzed Cyclizations: More recently, cost-effective and less toxic iron catalysts have been developed for constructing the benzofuran ring. Iron(III) chloride, for example, can mediate the intramolecular cyclization of electron-rich aryl ketones through a direct oxidative aromatic C–O bond formation.[12]

-

Rhodium-Catalyzed Reactions: Rhodium catalysts have enabled novel transformations, such as the synthesis of C4-substituted benzofurans through the transfer of vinylene between a vinylene carbonate and a meta-salicylic acid derivative.[16]

The diagram below illustrates a generalized workflow for a modern, metal-catalyzed synthesis of a 2,3-disubstituted benzofuran, a common and highly effective strategy.

Comparative Analysis of Synthetic Routes

The selection of an appropriate synthetic strategy is a critical decision in any research program. The table below provides a comparative summary of common methodologies.

| Method | Catalyst/Reagent | Advantages | Disadvantages | Key Applications |

| Perkin Rearrangement | Base (e.g., KOH) | Historical significance, simple starting materials. | Harsh conditions, limited scope.[11] | Synthesis from coumarin precursors.[11] |

| McMurry Reaction | Low-valent Titanium | Good yields for specific substrates.[11] | Requires stoichiometric metal reductant. | Reductive deoxygenation of ketoesters.[11] |

| Pd/Cu-Catalyzed Cyclization | PdCl₂(PPh₃)₂, CuI | High efficiency, broad substrate scope, one-pot procedure.[15] | Cost of palladium, potential for catalyst poisoning. | Gold standard for 2-substituted benzofurans.[15] |

| Fe-Catalyzed Cyclization | FeCl₃ | Low cost, environmentally benign metal.[12] | May require more specific electron-rich substrates. | Green chemistry approaches.[12] |

| Microwave-Assisted Synthesis | Various | Drastically reduced reaction times, improved yields.[14] | Requires specialized equipment, scalability can be an issue. | Rapid library synthesis.[14] |

Part 2: Pharmacological Applications & Structure-Activity Relationships (SAR)

Benzofuran derivatives exhibit a vast range of biological activities, making them a focal point of drug discovery programs.[4][17] The specific activity is highly dependent on the nature and position of substituents on the benzofuran core.

Anticancer Activity

The benzofuran scaffold is present in numerous compounds with potent anticancer activity.[1][2][9] SAR studies have revealed that substitutions at the C-2 and C-5 positions are often crucial for cytotoxicity.[9] For example, introducing halogen atoms or other heterocyclic rings at these positions can significantly enhance anticancer potency.[9] Some benzofuran-chalcone hybrids have shown promising activity against breast cancer cell lines like MCF-7.[6] The mechanism of action often involves the inhibition of critical cellular pathways, such as DNA gyrase or protein tyrosine phosphatases.[4]

Antimicrobial and Antifungal Activity